1-cycloheptyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide
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Overview
Description
The compound “1-cycloheptyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide” is a complex organic molecule. It contains a cycloheptyl group, a trifluoromethyl group, a benzyl group, and a piperidinecarboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular formula of this compound is C21H27F3N2O2 . It’s a relatively large molecule with several different functional groups. The cycloheptyl and benzyl groups are both hydrophobic and could influence the compound’s solubility and reactivity. The trifluoromethyl group is highly electronegative, which could also affect the compound’s chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of hydrophobic and hydrophilic groups within the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces present .Properties
IUPAC Name |
1-cycloheptyl-6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N2O2/c22-21(23,24)18-10-6-5-7-15(18)13-25-20(28)16-11-12-19(27)26(14-16)17-8-3-1-2-4-9-17/h5-7,10,16-17H,1-4,8-9,11-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYCSWGMHFSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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